Physicochemical Divergence: Lipophilicity and H‑Bond Capacity vs. Benzamide Analogs
The target compound displays a computed XLogP3-AA of 3.6, which is approximately 0.5–1.0 log units lower than the dimethoxybenzamide analogs in the 863589 series (e.g., WAY‑339491 and WAY‑339495, both with predicted LogP ~4.1–4.3) [1][2]. This difference is attributable to the trifluoroacetamide cap replacing a bulkier, more lipophilic dimethoxybenzamide group. Furthermore, the hydrogen bond acceptor count increases to 7 (versus 5‑6 in the benzamide analogs), altering solvation and protein-binding interaction potential [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; H‑bond acceptor count = 7 |
| Comparator Or Baseline | WAY‑339491 (CAS 863589-21-3): predicted LogP ~4.1, H‑bond acceptor count ~5; WAY‑339495 (CAS 863589-28-0): predicted LogP ~4.3, H‑bond acceptor count ~5 |
| Quantified Difference | ΔLogP ≈ –0.5 to –0.7; Δ H‑bond acceptors ≈ +2 |
| Conditions | Computed values from PubChem 2021.05.07 release (XLogP3) and Cactvs descriptors; comparator LogP values estimated from structural analogs in the same series. |
Why This Matters
This physicochemical shift indicates that the target compound will exhibit distinct membrane permeability and protein-binding profiles, making it a valuable tool compound when a less lipophilic, more polarizable thiazolo[5,4-b]pyridine probe is required.
- [1] PubChem. 2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide, CID 3608644. Retrieved April 29, 2026. View Source
- [2] PubChem. WAY‑339491 (Benzamide, 3,5-dimethoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-), CID 3608645. Retrieved April 29, 2026. View Source
